molecular formula C14H31NO3 B15183239 PEG-3 caprylamine CAS No. 119524-12-8

PEG-3 caprylamine

Katalognummer: B15183239
CAS-Nummer: 119524-12-8
Molekulargewicht: 261.40 g/mol
InChI-Schlüssel: CHGRVRCHXOZULD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PEG-3 caprylamine, also known as 2-{2-(2-hydroxyethoxy)ethylamino}ethanol, is a chemical compound with the molecular formula C14H31NO3. It is a derivative of polyethylene glycol (PEG) and caprylamine, combining the properties of both components. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

PEG-3 caprylamine is synthesized through a reaction between polyethylene glycol and caprylamine. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

PEG-3 caprylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

PEG-3 caprylamine exerts its effects through its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. The molecular targets include hydrophobic and hydrophilic surfaces, where this compound forms a protective layer, preventing aggregation and enhancing solubility .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

PEG-3 caprylamine is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective as a surfactant in various applications. Its specific chain length and functional groups provide optimal performance in stabilizing emulsions and enhancing solubility compared to other similar compounds .

Eigenschaften

CAS-Nummer

119524-12-8

Molekularformel

C14H31NO3

Molekulargewicht

261.40 g/mol

IUPAC-Name

2-[2-(2-hydroxyethoxy)ethyl-octylamino]ethanol

InChI

InChI=1S/C14H31NO3/c1-2-3-4-5-6-7-8-15(9-11-16)10-13-18-14-12-17/h16-17H,2-14H2,1H3

InChI-Schlüssel

CHGRVRCHXOZULD-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCN(CCO)CCOCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.